Levofenfluramine

Description

Properties

IUPAC Name |

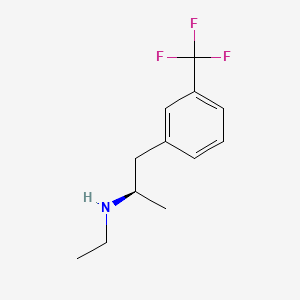

(2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGIVFWFUFKIQN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H](C)CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191009 | |

| Record name | Levofenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37577-24-5 | |

| Record name | (-)-Fenfluramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37577-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levofenfluramine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levofenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethyl-α-methyl-m-trifluoromethyl-L-phenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOFENFLURAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953A94Y45B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Levofenfluramine on Serotonin Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofenfluramine, the levorotatory enantiomer of fenfluramine, exerts a significant influence on the serotonergic system, primarily through its interaction with the serotonin transporter (SERT). This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's action on SERT, intended for professionals in the fields of neuropharmacology, drug discovery, and clinical research. By consolidating quantitative data, detailing experimental methodologies, and visualizing complex pathways, this guide aims to serve as a thorough resource for understanding this compound's intricate pharmacology.

Fenfluramine is a racemic mixture of dextrofenfluramine and this compound, both of which are metabolized to active nor-derivatives.[1][2] While both enantiomers interact with the serotonergic system, they exhibit distinct pharmacological profiles.[3][4] This guide focuses specifically on this compound and its effects on the serotonin transporter.

Core Mechanism of Action on the Serotonin Transporter

This compound's primary mechanism of action at the serotonin transporter is multifaceted, functioning as both a serotonin reuptake inhibitor and a serotonin releasing agent .[1][2][5] This dual action leads to a significant increase in the extracellular concentration of serotonin in the synaptic cleft.

As a substrate for SERT , this compound is recognized and transported into the presynaptic neuron.[5] This process facilitates a conformational change in the transporter, leading to the reverse transport, or efflux, of intracellular serotonin into the synapse.[5] This carrier-mediated release is a key contributor to the rapid increase in synaptic serotonin levels.

Simultaneously, by competing with serotonin for the same binding site, this compound acts as a reuptake inhibitor , blocking the clearance of serotonin from the synaptic cleft and prolonging its availability to bind to postsynaptic receptors.[1][3]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its related compounds concerning their interaction with the serotonin transporter.

| Compound | Assay Type | Parameter | Value | Species/System | Reference |

| l-Fenfluramine (this compound) | [3H]5-HT Uptake Inhibition | IC50 | 5 µM | Rat SERT expressed in NMB cells | [5] |

| d-Fenfluramine | [3H]5-HT Uptake Inhibition | IC50 | 0.5 µM | Rat SERT expressed in NMB cells | [5] |

| Racemic Fenfluramine | [3H]5-HT Uptake Inhibition | IC50 | 8.5 x 10-7 M (0.85 µM) | Rat brain synaptosomes | [2] |

| Compound | Assay Type | Parameter | Value (nM) | Species/System | Reference |

| (+)-Fenfluramine | 3H-5HT Release | EC50 | 52 | Zebrafish | [1] |

| (-)-Fenfluramine | 3H-5HT Release | EC50 | 147 | Zebrafish | [1] |

| (+)-Norfenfluramine | 3H-5HT Release | EC50 | 59 | Zebrafish | [1] |

| (-)-Norfenfluramine | 3H-5HT Release | EC50 | 287 | Zebrafish | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Radioligand Binding Assay for SERT Affinity

This protocol is a standard method to determine the binding affinity (Ki) of a compound for the serotonin transporter.

a) Materials:

-

Radioligand: [3H]Paroxetine or other suitable SERT-specific radioligand.

-

Membrane Preparation: Synaptosomal membranes prepared from a brain region rich in SERT (e.g., cortex, hippocampus).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Fluid.

b) Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet cellular debris. Centrifuge the supernatant at high speed to pellet the membranes containing synaptosomes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the non-specific control.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Serotonin Uptake/Release Assay using Synaptosomes

This assay measures the ability of a compound to inhibit serotonin reuptake or induce its release from presynaptic terminals.

a) Materials:

-

Synaptosome Preparation: Freshly prepared synaptosomes from a relevant brain region.

-

Radiolabeled Serotonin: [3H]Serotonin ([3H]5-HT).

-

Test Compound: this compound.

-

Uptake Buffer: Krebs-Ringer buffer or similar physiological salt solution.

-

Lysis Buffer: For release assays.

-

Filtration or Centrifugation Equipment.

-

Scintillation Counter and Fluid.

b) Serotonin Uptake Inhibition Protocol:

-

Pre-incubation: Incubate synaptosomes with varying concentrations of this compound or vehicle in uptake buffer at 37°C.

-

Initiation of Uptake: Add a fixed concentration of [3H]5-HT to initiate the uptake process.

-

Termination: After a short incubation period (to measure initial uptake rates), terminate the reaction by rapid filtration through glass fiber filters followed by washing with ice-cold buffer, or by centrifugation to pellet the synaptosomes.

-

Quantification: Lyse the synaptosomes and measure the radioactivity of the lysate using a scintillation counter.

-

Data Analysis: Determine the IC50 value for uptake inhibition by plotting the percentage of inhibition against the this compound concentration.

c) Serotonin Release Protocol:

-

Loading: Incubate synaptosomes with [3H]5-HT to allow for its uptake and loading into vesicles.

-

Washing: Wash the synaptosomes to remove extracellular [3H]5-HT.

-

Stimulation of Release: Resuspend the loaded synaptosomes in fresh buffer and add varying concentrations of this compound.

-

Sample Collection: At various time points, separate the extracellular medium from the synaptosomes (e.g., by centrifugation).

-

Quantification: Measure the radioactivity in the extracellular medium and the synaptosomal lysate.

-

Data Analysis: Calculate the percentage of [3H]5-HT released and determine the EC50 for release.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described.

Caption: Dual mechanism of this compound at the serotonin transporter.

Caption: Workflow for in vitro serotonin uptake and release assays.

Conclusion

This compound's interaction with the serotonin transporter is a complex process involving both inhibition of serotonin reuptake and induction of serotonin release. This dual mechanism leads to a robust increase in synaptic serotonin levels, which is believed to underlie its pharmacological effects. The quantitative data, though more extensive for the dextro-enantiomer, indicates that this compound is a moderately potent modulator of SERT. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced pharmacology of this compound and its metabolites. A deeper understanding of the stereoselective interactions of fenfluramine enantiomers with the serotonin transporter will be crucial for the development of more targeted and safer therapeutic agents.

References

- 1. Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]

- 3. Stereoselective disposition of fenfluramine enantiomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative serotonin neurotoxicity of the stereoisomers of fenfluramine and norfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carrier-mediated serotonin release induced by d-fenfluramine: studies with human neuroblastoma cells transfected with a rat serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Fenfluramine and its Interaction with the Dopamine D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Fenfluramine, the levorotatory enantiomer of fenfluramine, is a compound primarily recognized for its potent effects on the serotonergic system. Historically used as an appetite suppressant and more recently repurposed for the treatment of rare forms of epilepsy, its mechanism of action is complex and multifaceted. While its interaction with serotonin receptors and transporters is well-documented, its relationship with the dopaminergic system, specifically the dopamine D2 receptor, is less clearly defined. This technical guide provides an in-depth exploration of the available evidence regarding the binding affinity of (-)-fenfluramine for the dopamine D2 receptor, details relevant experimental protocols for its determination, and illustrates the associated signaling pathways.

Core Concepts: Dopamine D2 Receptor Function

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including motor control, motivation, cognition, and hormonal regulation. As a primary target for antipsychotic medications, its pharmacology is of significant interest. D2 receptors are predominantly coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This initiates a signaling cascade that modulates neuronal excitability and gene expression.

(-)-Fenfluramine's Affinity for the Dopamine D2 Receptor: A Review of the Evidence

Direct quantitative binding data for (-)-fenfluramine at the dopamine D2 receptor is sparse in publicly available literature. The primary mechanism of action for fenfluramine and its active metabolite, norfenfluramine, is centered on the serotonin system, acting as a serotonin releasing agent and reuptake inhibitor. However, some studies suggest a secondary, less potent interaction with the dopaminergic system.

It is important to note that the effects of fenfluramine on dopamine systems may be indirect, stemming from the interplay between the serotonin and dopamine pathways, rather than direct, high-affinity binding to D2 receptors. The available data on the dopaminergic activity of fenfluramine and its metabolite are summarized below.

Data Presentation

| Compound | Receptor/Transporter | Assay Type | Species | Quantitative Data (Ki, IC50, EC50) | Reference |

| Fenfluramine | Dopamine Transporter (DAT) | Uptake Assay | Rat | IC50: 1,700 nM | [No specific citation available in search results] |

| (-)-Norfenfluramine | Dopamine Transporter (DAT) | Uptake Assay | Rat | IC50: 430 nM | [No specific citation available in search results] |

| (-)-Fenfluramine | Dopamine D2 Receptor | Binding Assay | - | Data not available in reviewed literature | - |

Note: The provided IC50 values relate to the dopamine transporter and not directly to the D2 receptor. The absence of direct D2 binding data for (-)-fenfluramine in the reviewed literature suggests that its affinity is likely to be low (in the micromolar range or weaker). To definitively determine this, a direct competitive binding assay would be required.

Experimental Protocols

To ascertain the binding affinity of (-)-fenfluramine for the dopamine D2 receptor, a radioligand competition binding assay is the gold standard. Below is a detailed protocol based on established methodologies.

Protocol 1: Radioligand Competition Binding Assay for Dopamine D2 Receptor

Objective: To determine the inhibitory constant (Ki) of (-)-fenfluramine for the human dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2 receptor antagonist with high affinity and specificity).

-

Test Compound: (-)-Fenfluramine hydrochloride.

-

Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human dopamine D2 receptor to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in fresh, ice-cold assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

-

-

Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or near its Kd for the D2 receptor, e.g., 0.1-0.5 nM for [³H]-Spiperone).

-

Increasing concentrations of the test compound, (-)-fenfluramine (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control (e.g., 10 µM haloperidol).

-

Initiate the binding reaction by adding the cell membrane preparation (typically 20-50 µg of protein per well).

-

-

Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of (-)-fenfluramine by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of (-)-fenfluramine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the D2 receptor.

-

Mandatory Visualization

Dopamine D2 Receptor Signaling Pathway

Caption: Canonical signaling pathway of the Dopamine D2 receptor.

Experimental Workflow for Radioligand Competition Binding Assay

Caption: Workflow for a dopamine D2 receptor competition binding assay.

Conclusion

The existing body of research strongly indicates that the primary pharmacological actions of (-)-fenfluramine are mediated through the serotonergic system. While there are documented effects on the dopamine transporter, direct, high-affinity binding to the dopamine D2 receptor has not been established. The provided experimental protocol offers a robust framework for definitively quantifying the binding affinity of (-)-fenfluramine at the D2 receptor. Such data would be invaluable for a more complete understanding of its pharmacological profile and for guiding future drug development efforts. The intricate signaling pathways of the D2 receptor highlight the potential downstream consequences of even low-affinity interactions, warranting further investigation into the functional effects of (-)-fenfluramine on dopaminergic neurotransmission.

An In-depth Technical Guide to the Synthesis and Stereochemistry of (R)-fenfluramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and pharmacological activity of (R)-fenfluramine (levofenfluramine). It is intended for researchers, scientists, and drug development professionals working on or interested in this compound. The guide details stereoselective synthetic routes and chiral resolution methods, supported by experimental protocols. A critical analysis of the stereochemistry of fenfluramine is presented, highlighting the distinct pharmacological profiles of its enantiomers and their metabolites. Furthermore, the dual mechanism of action, involving the serotonergic system and sigma-1 receptors, is elucidated with detailed signaling pathway diagrams. All quantitative data are summarized in structured tables for ease of comparison.

Introduction

Fenfluramine, chemically known as N-ethyl-α-methyl-3-(trifluoromethyl)benzeneethanamine, is a sympathomimetic amine that was initially developed as an appetite suppressant. It exists as a racemic mixture of two enantiomers: (S)-(+)-fenfluramine (dexfenfluramine) and (R)-(-)-fenfluramine (this compound). While the racemic mixture and the dextroenantiomer were withdrawn from the market due to concerns about cardiovascular side effects, (R)-fenfluramine has gained renewed interest for its potent antiseizure activity, particularly in the treatment of rare and severe forms of epilepsy such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2]

The pharmacological activity and safety profile of fenfluramine are highly dependent on its stereochemistry. The (S)-enantiomer and its metabolite, (S)-norfenfluramine, are primarily responsible for the adverse cardiovascular effects through their action on 5-HT2B receptors.[2] In contrast, (R)-fenfluramine exhibits a more favorable safety profile while retaining significant anticonvulsant properties.[1][2] This has necessitated the development of efficient stereoselective synthetic methods to produce enantiomerically pure (R)-fenfluramine.

This guide will delve into the key aspects of (R)-fenfluramine, covering its synthesis, the critical role of its stereochemistry in its pharmacological action, and its complex mechanism of action.

Synthesis of (R)-fenfluramine

The synthesis of enantiomerically pure (R)-fenfluramine can be achieved through two main strategies: stereoselective synthesis from a chiral precursor or chiral resolution of a racemic mixture.

Stereoselective Synthesis

Stereoselective synthesis aims to produce the desired (R)-enantiomer directly, avoiding the need for a subsequent resolution step. A common approach involves the use of a chiral starting material that dictates the stereochemistry of the final product.

One effective method starts from the commercially available (S)-1-[3-(trifluoromethyl)phenyl]propan-2-ol. The synthesis proceeds through the activation of the hydroxyl group, followed by a nucleophilic substitution with an ethylamine equivalent, which occurs with an inversion of stereochemistry (SN2 reaction), yielding the desired (R)-fenfluramine.[3]

Experimental Protocol: Stereoselective Synthesis of (R)-fenfluramine from (S)-1-[3-(trifluoromethyl)phenyl]propan-2-ol[3]

Step 1: Activation of the hydroxyl group (e.g., formation of a sulfonate ester)

To a solution of (S)-1-[3-(trifluoromethyl)phenyl]propan-2-ol in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) and a base (e.g., triethylamine or pyridine) are added. The reaction mixture is stirred at 0 °C for several hours until the starting material is consumed (monitored by TLC or HPLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude sulfonate ester.

Step 2: Nucleophilic substitution with ethylamine

The crude sulfonate ester from the previous step is dissolved in a suitable solvent (e.g., dimethylformamide or dimethyl sulfoxide) and treated with an excess of ethylamine. The reaction mixture is heated to an elevated temperature (e.g., 80-100 °C) and stirred for several hours until the reaction is complete. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude (R)-fenfluramine can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Chiral Resolution of Racemic Fenfluramine

Chiral resolution is a classical method for separating enantiomers from a racemic mixture. This is often achieved by forming diastereomeric salts with a chiral resolving agent. For the resolution of fenfluramine, a chiral acid such as (-)-dibenzoyltartaric acid is commonly used.[4] The two diastereomeric salts formed have different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution of (±)-Fenfluramine using (-)-Dibenzoyltartaric Acid[4]

Step 1: Formation of diastereomeric salts

Racemic fenfluramine free base is dissolved in a suitable solvent, such as methanol or ethanol. A solution of (-)-dibenzoyltartaric acid (typically 0.5 equivalents) in the same solvent is then added. The mixture is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature. The diastereomeric salt of (R)-fenfluramine with (-)-dibenzoyltartaric acid will preferentially crystallize out of the solution.

Step 2: Isolation and purification of the diastereomeric salt

The precipitated crystals are collected by filtration and washed with a small amount of cold solvent. The collected salt can be further purified by recrystallization from the same solvent to improve the diastereomeric purity.

Step 3: Liberation of the free base

The purified diastereomeric salt is dissolved in water, and the solution is basified with an aqueous solution of a base (e.g., sodium hydroxide) to a pH of approximately 10-11. This liberates the (R)-fenfluramine free base, which can then be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic extracts are combined, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield enantiomerically enriched (R)-fenfluramine.

Synthesis of the Precursor: 1-(3-(Trifluoromethyl)phenyl)propan-2-one

A key starting material for many fenfluramine syntheses is 1-(3-(trifluoromethyl)phenyl)propan-2-one. This ketone can be prepared via several routes, with one common method involving a Meerwein arylation reaction.[5][6]

Experimental Protocol: Synthesis of 1-(3-(Trifluoromethyl)phenyl)propan-2-one[5]

Step 1: Diazotization of m-trifluoromethylaniline

In a flask equipped with a stirrer, m-trifluoromethylaniline is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period at this temperature to ensure complete formation of the diazonium salt.

Step 2: Meerwein arylation

In a separate reaction vessel, isopropenyl acetate is dissolved in a suitable solvent (e.g., acetone). A catalytic amount of a copper(I) salt (e.g., cuprous chloride) is added. The freshly prepared diazonium salt solution is then added slowly to this mixture, and the reaction is allowed to proceed at or slightly above room temperature. The reaction is often accompanied by the evolution of nitrogen gas.

Step 3: Work-up and purification

After the reaction is complete, the mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude 1-(3-(trifluoromethyl)phenyl)propan-2-one is then purified by vacuum distillation.

Data Presentation: Synthesis of (R)-fenfluramine

| Method | Starting Material | Key Reagents | Yield | Enantiomeric Excess (e.e.) | Reference |

| Stereoselective Synthesis | (S)-1-[3-(trifluoromethyl)phenyl]propan-2-ol | p-Toluenesulfonyl chloride, Ethylamine | Good | >98% | [3] |

| Chiral Resolution | (±)-Fenfluramine | (-)-Dibenzoyltartaric acid | Moderate | >99% (after recrystallization) | [4] |

Stereochemistry and Pharmacological Importance

Fenfluramine possesses a single stereocenter at the α-carbon of the ethylamine side chain, leading to the existence of two enantiomers: (R)-fenfluramine and (S)-fenfluramine. The spatial arrangement of the substituents around this chiral center is crucial for the molecule's interaction with its biological targets and subsequent pharmacological and toxicological effects.

The clinical effects of racemic fenfluramine are a composite of the actions of both enantiomers and their primary metabolites, (R)- and (S)-norfenfluramine.[1] Notably, the cardiovascular toxicity associated with fenfluramine has been primarily attributed to the (S)-enantiomers, particularly (S)-norfenfluramine, which are potent agonists of the 5-HT2B receptor.[2] In contrast, (R)-fenfluramine and its metabolite, (R)-norfenfluramine, have a significantly lower affinity for the 5-HT2B receptor, contributing to a much better cardiovascular safety profile.[2]

From a therapeutic standpoint, both enantiomers of fenfluramine and norfenfluramine exhibit antiseizure activity. However, studies in animal models have shown that (R)-fenfluramine possesses a superior protective index (a ratio of the toxic dose to the effective dose) compared to the (S)-enantiomer.[2] This highlights the therapeutic advantage of using the enantiomerically pure (R)-fenfluramine for the treatment of epilepsy.

Data Presentation: Pharmacokinetic and Pharmacodynamic Properties of Fenfluramine Enantiomers

Pharmacokinetic Parameters of Fenfluramine Enantiomers in Humans (Single Dose) [7]

| Parameter | (R)-fenfluramine | (S)-fenfluramine |

| Plasma Half-life (t½) | Similar to (S)-enantiomer | Similar to (R)-enantiomer |

| Plasma Concentration | Similar to (S)-enantiomer | Similar to (R)-enantiomer |

Pharmacokinetic Parameters of Fenfluramine Enantiomers in Humans (Chronic Administration) [7]

| Parameter | (R)-fenfluramine | (S)-fenfluramine |

| Plasma Accumulation | Higher than (S)-enantiomer | Lower than (R)-enantiomer |

Antiseizure Activity and Neurotoxicity of Fenfluramine and Norfenfluramine Enantiomers in Mice (Maximal Electroshock Test) [2]

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (TD50/ED50) |

| (R)-fenfluramine | Higher than (S)-norfenfluramine | Higher than (S)-norfenfluramine | 6.3 |

| (S)-fenfluramine | Similar to (R)-fenfluramine | Similar to (R)-fenfluramine | Lower than (R)-fenfluramine |

| (R)-norfenfluramine | Lower than (R)-fenfluramine | Lower than (R)-fenfluramine | Lower than (R)-fenfluramine |

| (S)-norfenfluramine | Lowest | Lowest | Lowest |

Receptor Binding Affinities (Ki, nM) of Fenfluramine and Norfenfluramine Enantiomers [8]

| Receptor | (R)-fenfluramine | (S)-fenfluramine | (R)-norfenfluramine | (S)-norfenfluramine |

| 5-HT2A | >10,000 | >10,000 | 1565 ± 190 | 630 ± 141 |

| 5-HT2B | 1248 ± 252 | 379 ± 70 | 357 ± 105 | 18.4 ± 5.3 |

| 5-HT2C | 360 ± 91 | 362 ± 64 | 18 ± 3.5 | 13 ± 2.4 |

Mechanism of Action

The anticonvulsant effect of (R)-fenfluramine is believed to be mediated through a dual mechanism of action involving the serotonergic system and the sigma-1 receptor (σ1R). This multifaceted mechanism likely contributes to its efficacy in treatment-resistant epilepsies.

Serotonergic Activity

Fenfluramine enhances serotonergic neurotransmission by promoting the release of serotonin (5-hydroxytryptamine, 5-HT) and inhibiting its reuptake. The increased synaptic concentration of serotonin leads to the activation of various postsynaptic 5-HT receptors. The 5-HT2C receptor subtype is thought to be particularly important for the antiseizure effects of fenfluramine.[9][10] Activation of 5-HT2C receptors, which are expressed on GABAergic interneurons, can enhance inhibitory neurotransmission, thereby counteracting the excessive neuronal excitation characteristic of seizures.[11][12]

Sigma-1 Receptor Modulation

In addition to its effects on the serotonergic system, fenfluramine acts as a positive modulator of the sigma-1 receptor. The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates various cellular functions, including neuronal excitability. Fenfluramine's interaction with the σ1R is thought to contribute to its anticonvulsant properties by modulating glutamatergic neurotransmission. Specifically, σ1R activation can influence the function of N-methyl-D-aspartate (NMDA) receptors, which are key mediators of excitatory synaptic transmission.[13][14][15] By modulating NMDA receptor activity, fenfluramine may help to restore the balance between excitatory and inhibitory signaling in the brain.

Visualizations of Signaling Pathways

Caption: Serotonin (5-HT2C) signaling pathway activated by (R)-fenfluramine.

Caption: Sigma-1 receptor signaling pathway modulated by (R)-fenfluramine.

Conclusion

(R)-fenfluramine is a promising therapeutic agent for the treatment of severe, intractable forms of epilepsy. Its efficacy is intrinsically linked to its stereochemistry, with the (R)-enantiomer offering a favorable combination of potent antiseizure activity and a reduced risk of cardiovascular side effects compared to its (S)-counterpart. The development of efficient stereoselective synthesis and chiral resolution methods is therefore paramount for its clinical application. The dual mechanism of action, involving both the serotonergic system and the sigma-1 receptor, provides a plausible explanation for its broad efficacy. Further research into the intricate details of its signaling pathways will undoubtedly pave the way for the development of even more targeted and effective antiepileptic therapies. This guide has provided a comprehensive technical overview to aid researchers and drug development professionals in their understanding and exploration of this important therapeutic molecule.

References

- 1. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it - Google Patents [patents.google.com]

- 2. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-fenfluramine [erowid.org]

- 4. On the resolution of fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]

- 6. CA2205694A1 - Process for manufacturing 1-(3-trifluoromethyl) phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]

- 7. Pharmacokinetics of fenfluramine enantiomers in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Role of 5-HT2C Receptor in Epilepsy | Semantic Scholar [semanticscholar.org]

- 11. academic.oup.com [academic.oup.com]

- 12. "X-Linked Serotonin 2C Receptor Is Associated With a Non-Canonical Path" by Cory A Massey, Samantha J Thompson et al. [digitalcommons.library.tmc.edu]

- 13. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Sigma-1 Receptor Mediated Modulation of Glutamate Receptors Enhances NMDA Channel Activity and Memory Processes [digitalcommons.kennesaw.edu]

- 14. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

Levonorfenfluramine: An In-Depth Technical Guide on its Role as an Active Metabolite of Levofenfluramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of levonorfenfluramine, the active N-de-ethylated metabolite of the serotonin-releasing agent, levofenfluramine. This compound, the levorotatory enantiomer of fenfluramine, undergoes stereoselective metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6, to form levonorfenfluramine. This metabolite is not merely an inactive byproduct but a pharmacologically active compound in its own right, contributing significantly to the overall activity of its parent drug. Levonorfenfluramine is a potent serotonin-releasing agent and also acts as an agonist at 5-HT2B and 5-HT2C receptors, as well as a norepinephrine reuptake inhibitor.[1][2] This guide will delve into the quantitative aspects of this metabolic conversion, detail the experimental protocols used to study it, and visualize the key signaling pathways and experimental workflows.

Introduction

Fenfluramine, a racemic mixture of dexfenfluramine and this compound, was historically used as an appetite suppressant. While dexfenfluramine is primarily responsible for the anorectic effects, this compound and its active metabolite, levonorfenfluramine, contribute to the overall pharmacological and toxicological profile.[1][2] Understanding the metabolism of this compound to levonorfenfluramine is therefore crucial for a complete picture of the drug's action and for the development of safer, more targeted therapeutics. This guide will focus specifically on the levorotatory pathway, providing a detailed technical resource for researchers in pharmacology and drug development.

Quantitative Pharmacokinetic Data

The metabolism of this compound to levonorfenfluramine is a key determinant of its pharmacokinetic profile. The following tables summarize key quantitative data from studies in both rats and humans. It is important to note that much of the available data comes from studies of racemic fenfluramine or its individual enantiomers, d- and l-fenfluramine.

| Parameter | This compound (l-fenfluramine) | Levonorfenfluramine (l-norfenfluramine) | Species | Study Notes | Reference |

| Plasma Half-life (t½) | ~20 hours | ~32 hours | Human | Following administration of dl-fenfluramine. | [3] |

| Brain-to-Plasma Ratio | Not explicitly stated for levo-isomer | 27.6 | Rat | Indicates extensive brain penetration. | [4] |

| Time to Peak Concentration (Tmax) | Not explicitly stated | Not explicitly stated | Rat | Both enantiomers are rapidly absorbed. | [4] |

| Steady-State Concentration (Css) | ~40-50% higher than d-isomer | ~40-50% higher than d-isomer | Human | Following repeated dosing of dl-fenfluramine. | [3] |

Table 1: Pharmacokinetic Parameters of this compound and Levonorfenfluramine.

| Parameter | Value | Species | Study Notes | Reference |

| Fraction Metabolized to Norfenfluramine | Close to unity | Rat | Indicates that N-de-ethylation is a major metabolic pathway. | [4] |

| CYP2D6 Inhibition (IC50) | 15.1 µM (for l-fenfluramine) | Human Liver Microsomes | Shows significant inhibition of a key metabolizing enzyme. | [5] |

Table 2: Metabolic Parameters of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the metabolism of this compound to levonorfenfluramine and to quantify these compounds in biological matrices.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolism of this compound to levonorfenfluramine in a controlled in vitro system that mimics hepatic metabolism.

Objective: To determine the rate of formation of levonorfenfluramine from this compound by human liver microsomes.

Materials:

-

This compound hydrochloride

-

Pooled human liver microsomes (from a reputable supplier)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add this compound (e.g., at a final concentration of 1-10 µM) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins and stop enzymatic activity.

-

Sample Processing: Centrifuge the terminated reaction mixture (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the concentrations of this compound and levonorfenfluramine.

-

Data Analysis: Plot the concentration of levonorfenfluramine formed over time to determine the initial rate of metabolism.

Quantification of this compound and Levonorfenfluramine by LC-MS/MS

This protocol outlines a sensitive and specific method for the simultaneous quantification of this compound and levonorfenfluramine in biological matrices such as plasma or microsomal incubation samples.

Objective: To accurately measure the concentrations of this compound and levonorfenfluramine.

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

-

Chromatographic Column: A chiral column is required for the separation of the enantiomers. A common choice is a C18 column with a chiral selector in the mobile phase or a chiral stationary phase.

-

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often used to achieve optimal separation.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for these compounds.

Procedure:

-

Sample Preparation:

-

Plasma: Perform a protein precipitation by adding a threefold volume of cold acetonitrile (containing the internal standard) to the plasma sample. Vortex and centrifuge to pellet the proteins. Transfer the supernatant for analysis.

-

Microsomal Incubates: Use the supernatant obtained from the in vitro metabolism protocol directly.

-

-

LC Separation: Inject the prepared sample onto the chiral LC column. The specific gradient program and flow rate will need to be optimized for the chosen column and system to achieve baseline separation of this compound, levonorfenfluramine, and their respective d-enantiomers.

-

MS/MS Detection:

-

MRM Transitions: Set the mass spectrometer to monitor specific precursor-to-product ion transitions for this compound, levonorfenfluramine, and the internal standard. For example:

-

This compound: m/z 232.1 → 159.1

-

Levonorfenfluramine: m/z 204.1 → 159.1

-

(These are example transitions and should be optimized for the specific instrument).

-

-

Optimization: Optimize the collision energy and other MS parameters for each compound to maximize signal intensity.

-

-

Quantification:

-

Calibration Curve: Prepare a series of calibration standards of known concentrations of this compound and levonorfenfluramine in the same matrix as the samples (e.g., blank plasma or incubation buffer).

-

Data Analysis: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Use this curve to determine the concentrations of this compound and levonorfenfluramine in the unknown samples.

-

Mandatory Visualizations

Signaling Pathways

Levonorfenfluramine exerts its pharmacological effects in part through its interaction with 5-HT2B and 5-HT2C receptors. The following diagrams illustrate the downstream signaling pathways activated by these receptors.

Caption: 5-HT2B Receptor Signaling Pathway.

Caption: 5-HT2C Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates the general workflow for studying the in vitro metabolism of this compound and identifying its metabolite, levonorfenfluramine.

Caption: In Vitro Metabolism Experimental Workflow.

Conclusion

Levonorfenfluramine is a pharmacologically active metabolite that plays a significant role in the overall effects of this compound. Its formation is primarily mediated by CYP2D6 in a stereoselective manner. The contribution of levonorfenfluramine to the serotonergic and noradrenergic activity of the parent compound is substantial. A thorough understanding of the metabolism of this compound to levonorfenfluramine, as detailed in this guide, is essential for the rational design of new drugs targeting the serotonergic system and for accurately interpreting preclinical and clinical data. The provided experimental protocols and visualizations serve as a valuable resource for researchers in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. altasciences.com [altasciences.com]

- 4. Experimental Design and Workflow for MS-Based Metabolomics and Lipidomics Research [norecopa.no]

- 5. Appetite suppressant drugs as inhibitors of human cytochromes P450: in vitro inhibition of P450-2D6 by D- and L-fenfluramine, but not phentermine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Pharmacological Profile: Levofenfluramine vs. Dexfenfluramine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the pharmacological profiles of levofenfluramine and dexfenfluramine, the two enantiomers of fenfluramine. Historically utilized as anorectic agents, their clinical use was terminated due to significant cardiovascular adverse effects, including valvular heart disease and pulmonary hypertension.[1][2] This document delineates the distinct contributions of each enantiomer and their active metabolites to both the therapeutic and adverse effects. Key areas of focus include their mechanisms of action, receptor binding affinities, functional activities, and the underlying signaling pathways. Detailed experimental protocols for core pharmacological assays are also provided to aid in research and development.

Introduction

Fenfluramine, a racemic mixture of this compound and dexfenfluramine, was developed for the management of obesity.[3] Dexfenfluramine, the dextrorotatory or (S)-enantiomer, was later marketed as a single-enantiomer drug (Redux) and was considered to be solely responsible for the appetite-suppressant effects of the racemic mixture.[1][4] Conversely, this compound, the levorotatory or (R)-enantiomer, was thought to contribute primarily to the adverse effects.[1]

The withdrawal of both fenfluramine and dexfenfluramine from the market was prompted by strong evidence linking them to cardiac valvulopathy and primary pulmonary hypertension.[2][3] Subsequent research has elucidated that these severe side effects are mediated by the activation of serotonin 5-HT2B receptors on heart valve interstitial cells.[3][5][6][7] This guide will dissect the pharmacological nuances of this compound and dexfenfluramine, and their respective metabolites, levonorfenfluramine and dexnorfenfluramine, to provide a clear understanding of their distinct roles.

Pharmacodynamics: A Tale of Two Enantiomers

The primary mechanism of action for both enantiomers involves the modulation of the serotonin (5-hydroxytryptamine, 5-HT) system. However, their potencies and receptor interaction profiles differ significantly.

Mechanism of Action

Dexfenfluramine is a potent serotonin-releasing agent and reuptake inhibitor.[8] This leads to a significant increase in synaptic serotonin levels, which is believed to mediate its anorectic effects primarily through the activation of 5-HT1B and 5-HT2C receptors in the hypothalamus.[1][8] this compound also acts as a serotonin-releasing agent, albeit with approximately one-third of the efficacy of dexfenfluramine.[1]

The metabolites of both drugs, dexnorfenfluramine and levonorfenfluramine, are also pharmacologically active. Dexnorfenfluramine is a potent serotonin-releasing agent and a direct agonist at 5-HT2B and 5-HT2C receptors.[1][5] Levonorfenfluramine is also a serotonin-releasing agent and a 5-HT2B and 5-HT2C receptor agonist.[1] Additionally, both parent compounds and their metabolites interact with norepinephrine transporters.[9]

Receptor and Transporter Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of this compound, dexfenfluramine, and their metabolites at key serotonin and norepinephrine targets. Lower Ki values indicate higher binding affinity.

| Compound | 5-HT2A Receptor | 5-HT2B Receptor | 5-HT2C Receptor | Norepinephrine Transporter (NET) |

| This compound | >10,000 | 1,210 | 2,740 | - |

| Dexfenfluramine | 2,280 | 693 | 981 | - |

| Levonorfenfluramine | 480 | 27 | 77 | - |

| Dexnorfenfluramine | 170 | 27 | 13 | - |

Data compiled from Rothman et al. (2000).[5]

Functional Activity

The functional activity of these compounds at serotonin receptors, particularly the 5-HT2B receptor, is critical to understanding their pharmacological profiles.

| Compound | Primary Mechanism | 5-HT2B Receptor Activity | 5-HT2C Receptor Activity | [3H]5-HT Release (EC50, nM) | [3H]NE Release (EC50, nM) |

| This compound | Serotonin Releaser | Weak Agonist | Full Agonist | 147 | >10,000 |

| Dexfenfluramine | Serotonin Releaser | Weak Agonist | Full Agonist | 52 | 302 |

| Levonorfenfluramine | Serotonin Releaser/Agonist | Full Agonist | Full Agonist | 287 | - |

| Dexnorfenfluramine | Serotonin Releaser/Agonist | Full Agonist | Full Agonist | 59 | 73 |

Data compiled from Rothman et al. (2000) and Cozzi et al. (1999).[5][9]

Key Signaling Pathways

The adverse cardiovascular effects of these compounds are primarily attributed to the activation of the 5-HT2B receptor, a Gq/11 protein-coupled receptor.[10] Activation of this receptor in cardiac valve interstitial cells stimulates a mitogenic signaling cascade, leading to cell proliferation and extracellular matrix accumulation, which manifests as valvular fibroplasia.[6][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A close look at fenfluramine and dexfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. dexfenfluramine [drugcentral.org]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dexfenfluramine. An updated review of its therapeutic use in the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Historical Context of Levofenfluramine in Fen-Phen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The story of fenfluramine, a once-popular anti-obesity medication, is a compelling case study in pharmaceutical development, stereochemistry, and post-marketing surveillance. This technical guide provides an in-depth exploration of the historical and pharmacological context of levofenfluramine, one of the two enantiomers of fenfluramine, within the notorious "fen-phen" combination. While dexfenfluramine was lauded for its anorectic effects, this compound was initially considered an ancillary component, primarily contributing to the side-effect profile. This guide will delve into the distinct pharmacological properties of this compound, its contribution to the adverse effects associated with fen-phen, and the experimental methodologies used to elucidate its actions.

Fenfluramine was marketed as a racemic mixture of its dextrorotatory (+) and levorotatory (-) enantiomers, dexfenfluramine and this compound, respectively. In the 1990s, the off-label combination of fenfluramine with phentermine, known as fen-phen, gained immense popularity for weight loss.[1] However, this widespread use led to reports of serious cardiovascular side effects, including valvular heart disease and pulmonary hypertension, ultimately resulting in the withdrawal of fenfluramine and dexfenfluramine from the market in 1997.[2][3] Subsequent research revealed that the activation of the serotonin 5-HT2B receptor by fenfluramine's metabolite, norfenfluramine, was the likely mechanism behind the cardiac valvulopathy.[4]

This guide will provide a detailed examination of this compound's pharmacology, supported by quantitative data, experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers in pharmacology and drug development.

Pharmacological Profile of this compound and its Metabolite

This compound, while less potent than its dextro-enantiomer, is not an inert molecule. It exhibits a distinct pharmacological profile, contributing to the overall effects of the racemic fenfluramine.

Receptor Binding Affinities

The following tables summarize the available quantitative data on the binding affinities (Ki) of this compound and its primary metabolite, levonorfenfluramine, for various neurotransmitter receptors. These values are crucial for understanding the potential on-target and off-target effects of these compounds.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound

| Receptor Subtype | This compound Ki (nM) | Reference |

| 5-HT2A | >10,000 | [5] |

| 5-HT2B | 1,300 | [5] |

| 5-HT2C | 2,700 | [5] |

Table 2: Receptor Binding Affinities (Ki, nM) of Levonorfenfluramine

| Receptor Subtype | Levonorfenfluramine Ki (nM) | Reference |

| 5-HT2A | 2,300 | [5] |

| 5-HT2B | 65 | [5] |

| 5-HT2C | 150 | [5] |

Note: Higher Ki values indicate lower binding affinity.

Paradoxically, while dexfenfluramine was considered the primary anorectic agent, this compound also acts as a serotonin-releasing agent, albeit with approximately one-third the efficacy of dexfenfluramine. A potential explanation for its lack of appetite-suppressant effects is its activity as a dopamine receptor antagonist. This dual action could theoretically cancel out the serotonergically-mediated anorectic properties.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound and its effects.

Chiral Separation of Fenfluramine Enantiomers

The separation of fenfluramine into its individual enantiomers, dexfenfluramine and this compound, is a critical step for studying their distinct pharmacological properties.

-

Method: Chiral High-Performance Liquid Chromatography (HPLC) is a common method for enantiomeric separation.[6][7]

-

Stationary Phase: A chiral stationary phase, such as a Chiralcel OD-R column, is utilized.[6]

-

Mobile Phase: A suitable mobile phase, often a mixture of organic solvents and buffers, is used to achieve separation.

-

Detection: Detection can be achieved using UV or fluorescence detectors. For fluorescence detection, derivatization with a fluorescent reagent like 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride can be employed.[6]

-

Alternative Method: Chiral resolution by crystallization is another method used for the separation of fenfluramine enantiomers.[7]

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.

-

Objective: To determine the inhibitory constant (Ki) of this compound and levonorfenfluramine at various receptor subtypes.

-

General Protocol:

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., from transfected cell lines like HEK293 or CHO cells) are prepared.[8][9]

-

Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]spiperone for dopamine D2-like receptors) and varying concentrations of the unlabeled test compound (this compound or levonorfenfluramine).[8][10]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[9]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[9]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

-

Specific Example: [3H]Spiperone Binding Assay for Dopamine D2 Receptors

-

Radioligand: [3H]Spiperone (final concentration typically 2-3 times its Kd, e.g., ~0.1-0.5 nM).[10]

-

Cell Lines: HEK293 or CHO cells stably expressing the human dopamine D2 receptor.[8]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[9]

-

Non-specific Binding: Determined in the presence of a high concentration of a competing unlabeled ligand, such as 10 µM (+)-butaclamol.[9]

-

Incubation: Typically 60 minutes at room temperature or 30°C.[8][9]

-

Functional Assays for 5-HT2B Receptor Activation

Functional assays are used to determine whether a compound acts as an agonist or antagonist at a receptor and to quantify its efficacy and potency.

-

Objective: To assess the functional activity of this compound and levonorfenfluramine at the 5-HT2B receptor.

-

Method: Inositol Phosphate (IP) Accumulation Assay

-

Cell Culture: CHO-K1 cells stably expressing the human 5-HT2B receptor are used.

-

Stimulation: Cells are incubated with the test compound in a stimulation buffer.

-

Measurement: The accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation, is measured using a homogenous time-resolved fluorescence (HTRF) assay.

-

Agonist Activity: An increase in the fluorescence signal relative to a known agonist (e.g., serotonin) indicates agonist activity.

-

Antagonist Activity: Inhibition of the response to a known agonist indicates antagonist activity.

-

Animal Models of Fenfluramine-Induced Valvular Heart Disease

Animal models are crucial for studying the pathological effects of drugs on cardiac valves.

-

Species: Rats are commonly used to model drug-induced valvulopathy.[5]

-

Drug Administration: Pergolide, another drug known to cause valvular heart disease through a similar serotonergic mechanism, has been used to establish a model. Rats are given daily intraperitoneal injections of pergolide (e.g., 0.5 mg/kg) for an extended period (e.g., 5 months).[5]

-

Assessment of Valvular Damage:

-

Echocardiography: Serial echocardiograms are performed to assess valvular regurgitation and morphology in vivo.[5]

-

Histopathology: After the treatment period, hearts are harvested, and the valves are examined histologically.[11]

-

Fixation: Hearts are fixed in formalin.

-

Sectioning: Step sectioning at regular intervals (e.g., 100 µm) is performed to ensure all valves are examined.[11]

-

Staining: Sections are stained with standard histological stains (e.g., hematoxylin and eosin, Masson's trichrome) to visualize cellular proliferation and extracellular matrix deposition.[11]

-

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways and logical relationships relevant to the action of this compound.

5-HT2B Receptor-Mediated Mitogenic Signaling Pathway

Activation of the 5-HT2B receptor by agonists like norfenfluramine is believed to initiate a signaling cascade leading to fibroblast proliferation and valvular heart disease.

Caption: 5-HT2B receptor activation by levonorfenfluramine initiates a mitogenic signaling cascade.

Experimental Workflow for Assessing Receptor Binding Affinity

The following diagram outlines the logical flow of a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay to determine binding affinity.

Conclusion

The history of this compound within the fen-phen saga underscores the critical importance of understanding the distinct pharmacology of individual enantiomers. While initially overshadowed by its more potent sibling, dexfenfluramine, this compound and its metabolite, levonorfenfluramine, possess significant biological activity, particularly at the 5-HT2B receptor, which is implicated in the serious cardiovascular adverse effects that led to the withdrawal of fen-phen. This technical guide has provided a comprehensive overview of the historical context, pharmacological data, and experimental methodologies related to this compound. By presenting this information in a structured and detailed manner, we hope to provide a valuable resource for researchers and professionals in the field of drug development, emphasizing the need for thorough stereospecific investigation of chiral drugs. The lessons learned from fen-phen continue to inform modern drug safety and development practices.

References

- 1. [PDF] Increased release of serotonin from rat primary isolated adult cardiac myofibroblasts | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Serotonin mechanisms in heart valve disease II: the 5-HT2 receptor and its signaling pathway in aortic valve interstitial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of serotonin and 5-HT2 receptors in cardiac valve degeneration | ANR [anr.fr]

- 5. In vivo model of drug-induced valvular heart disease in rats: pergolide-induced valvular heart disease demonstrated with echocardiography and correlation with pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

The Role of Levofenfluramine in Serotonergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofenfluramine, the (R)-enantiomer of fenfluramine, is a compound that has played a significant role in the study of serotonergic neurotransmission. While its counterpart, dexfenfluramine, was primarily responsible for the anorectic effects of the racemic mixture, this compound and its active metabolite, levonorfenfluramine, exhibit a distinct pharmacological profile that contributes to the overall effects and side-effect profile of fenfluramine. This technical guide provides an in-depth analysis of this compound's interaction with the serotonergic system, focusing on its mechanism of action, quantitative binding affinities, and the experimental methodologies used to elucidate its effects.

Mechanism of Action

This compound primarily exerts its effects on the serotonergic system through a dual mechanism: inhibition of the serotonin transporter (SERT) and promotion of serotonin release.[1] This leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic signaling.[2][3] The release of serotonin is thought to occur via a carrier-mediated exchange mechanism, where this compound is transported into the presynaptic neuron by SERT, leading to a reversal of the transporter's function and subsequent efflux of serotonin.[4]

Furthermore, the primary active metabolite of this compound, levonorfenfluramine, is a potent agonist at 5-HT2B and 5-HT2C serotonin receptors.[5][6] This direct interaction with postsynaptic receptors contributes to the complex pharmacological effects observed with this compound administration. Paradoxically, while being a serotonin releasing agent, this compound does not produce appetite suppressant effects, a phenomenon that may be explained by its activity as a dopamine receptor antagonist.[7]

Quantitative Data: Binding Affinities

The following tables summarize the available quantitative data on the binding affinities (Ki values) of this compound and its metabolite, levonorfenfluramine, for key targets in the serotonergic and dopaminergic systems.

| Compound | Target | Ki (nM) | Species | Reference |

| (-)-Fenfluramine (this compound) | 5-HT2B Receptor | ~5000 | Human | [8][9] |

| (-)-Norfenfluramine (Levonorfenfluramine) | 5-HT2B Receptor | 10-50 | Human | [8][9] |

| (-)-Norfenfluramine (Levonorfenfluramine) | 5-HT2C Receptor | High Affinity | Human | [5] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

Radioligand Binding Assay for SERT and 5-HT Receptors

This protocol is a generalized procedure for determining the binding affinity of this compound and its metabolites to serotonin transporters and receptors.[8][10][11]

1. Membrane Preparation:

-

Tissues (e.g., rat brain cortex for SERT, or cells expressing recombinant human 5-HT receptors) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in assay buffer, and protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

A fixed concentration of a suitable radioligand (e.g., [3H]citalopram for SERT, [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).

-

A range of concentrations of the unlabeled competitor (this compound or levonorfenfluramine).

-

The prepared cell membranes.

-

-

For determination of non-specific binding, a high concentration of a known selective ligand is added to a set of wells.

-

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioactivity.

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Serotonin Release Assay

This protocol outlines a method to measure this compound-induced serotonin release from isolated nerve terminals (synaptosomes).[12][13]

1. Synaptosome Preparation:

-

Brain tissue (e.g., rat hippocampus or striatum) is homogenized in a sucrose buffer (e.g., 0.32 M sucrose).

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove larger cellular debris.

-

The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

The pellet is resuspended and can be further purified using a density gradient centrifugation (e.g., with Percoll or Ficoll).

2. [3H]5-HT Loading and Superfusion:

-

The prepared synaptosomes are incubated with a low concentration of radiolabeled serotonin (e.g., [3H]5-HT) to allow for its uptake into the synaptic vesicles.

-

After loading, the synaptosomes are transferred to a superfusion apparatus.

-

The synaptosomes are continuously superfused with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) to establish a stable baseline of [3H]5-HT release.

3. Stimulation of Release:

-

After establishing a stable baseline, the superfusion medium is switched to one containing various concentrations of this compound.

-

Fractions of the superfusate are collected at regular intervals (e.g., every 2-5 minutes).

4. Quantification and Analysis:

-

The radioactivity in each collected fraction is measured using a liquid scintillation counter.

-

The amount of [3H]5-HT released is expressed as a percentage of the total radioactivity present in the synaptosomes at the beginning of the collection period.

-

Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of this compound as a serotonin-releasing agent.

In Vivo Microdialysis for Serotonin Release

This protocol describes the use of in vivo microdialysis to measure extracellular serotonin levels in the brain of a living animal following the administration of this compound.[2][3][14]

1. Surgical Implantation of Microdialysis Probe:

-

An animal (e.g., a rat) is anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted, targeting a specific brain region of interest (e.g., the lateral hypothalamus or striatum).

-

The cannula is secured to the skull with dental cement. The animal is allowed to recover from surgery.

2. Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

After a stabilization period to allow for the tissue to equilibrate, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

3. Drug Administration and Sample Collection:

-

This compound is administered to the animal, either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Dialysate samples continue to be collected at regular intervals for a set period after drug administration.

4. Sample Analysis:

-

The collected dialysate samples are analyzed to determine the concentration of serotonin. This is typically done using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD), which provides high sensitivity and specificity for monoamines.

5. Data Analysis:

-

The serotonin concentrations in the post-drug samples are compared to the baseline levels.

-

The results are often expressed as a percentage change from baseline to illustrate the time course and magnitude of the drug-induced serotonin release.

Conclusion